molecular formula C6H16Cl2N2 B2490445 N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2138133-16-9

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B2490445
CAS No.: 2138133-16-9
M. Wt: 187.11
InChI Key: HWJFAZHYDGGWJD-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with the empirical formula C6H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the presence of two hydrochloride groups

Properties

IUPAC Name

N-methyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFAZHYDGGWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138133-16-9
Record name methyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride
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